Tris(4-chlorophenyl)methane

Overview

Description

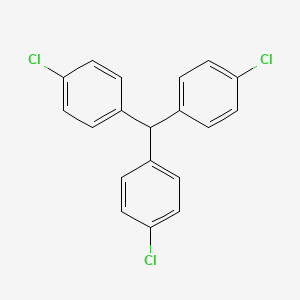

Tris(4-chlorophenyl)methane (TCPMe) is a persistent organochlorine compound (OC) first identified in environmental samples in the late 1980s. It is structurally related to dichlorodiphenyltrichloroethane (DDT) and its derivatives, featuring three chlorinated phenyl groups attached to a central methane carbon (Figure 1) .

Preparation Methods

Industrial Byproduct Formation During DDT Synthesis

TCPMe is most frequently identified as a trace contaminant in technical-grade DDT, arising from side reactions during its production. The synthesis of DDT involves the Friedel-Crafts alkylation of chlorobenzene with chloral (CCl₃CHO) in the presence of concentrated sulfuric acid . Under these conditions, competing reactions between excess chlorobenzene and residual carbon tetrachloride (CCl₄)—a common solvent or impurity in industrial settings—yield TCPMe via a tri-arylation mechanism .

Key Reaction Parameters:

-

Temperature: 40–50°C

-

Catalyst: Concentrated H₂SO₄ (95–98%)

-

Molar Ratio: Chlorobenzene:CCl₄ ≈ 3:1

Isotopic evidence from δ³⁷Cl analysis of environmental TCPMe samples corroborates its origin in industrial chlorination processes, with chlorine signatures matching those of technical DDT . This pathway dominates TCPMe’s environmental release, as evidenced by its detection in marine sediments and apex predators near historical DDT production sites .

Laboratory-Scale Synthesis via Friedel-Crafts Alkylation

While industrial TCPMe arises incidentally, controlled laboratory synthesis employs a Friedel-Crafts alkylation strategy. This method involves the reaction of chlorobenzene with carbon tetrachloride (CCl₄) under Lewis acid catalysis, typically using aluminum chloride (AlCl₃) .

Synthetic Protocol:

-

Reagent Setup: Anhydrous chlorobenzene (3 mol) and CCl₄ (1 mol) are combined in a nitrogen-purged flask.

-

Catalyst Addition: AlCl₃ (1.2 mol) is introduced gradually to prevent runaway exothermic reactions.

-

Reaction Conditions: Maintained at 60–70°C for 8–12 hours.

-

Workup: The mixture is quenched with ice-cold HCl, followed by extraction with dichloromethane and silica gel purification .

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Purity (GC/MS) | >98% |

| Byproducts | Tris(4-chlorophenyl)methanol (TCPMOH, <5%) |

This method’s efficiency is limited by competing electrophilic substitution at meta positions and over-chlorination, necessitating rigorous temperature control .

Abiotic Chlorination of Triphenylmethane

Environmental studies have identified abiotic chlorination as a secondary TCPMe formation pathway. Triphenylmethane, when exposed to chlorine donors (e.g., Cl₂ gas or FeCl₃) in sediment matrices, undergoes sequential electrophilic substitution to yield TCPMe .

Mechanistic Insights:

-

Initiation: Cl⁺ generation via FeCl₃ dissociation or Cl₂ activation.

-

Substitution: Stepwise replacement of aromatic hydrogens at para positions.

-

Termination: Steric hindrance from three chloro groups halts further chlorination.

Environmental Relevance:

-

Rate: 0.02–0.05 μg/g sediment/year in hypoxic marine basins .

-

Isotopic Fingerprinting: δ¹³C values distinguish biotic (−28‰) vs. abiotic (−22‰) origins .

Comparative Analysis of Synthesis Routes

The table below contrasts the three primary TCPMe preparation methods:

| Method | Catalyst | Temperature (°C) | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| DDT Byproduct | H₂SO₄ | 40–50 | <0.5% | Industrial | High (persistent bioaccumulation) |

| Friedel-Crafts | AlCl₃ | 60–70 | 45–55% | Laboratory | Moderate (controlled waste) |

| Abiotic Chlorination | FeCl₃/Cl₂ | Ambient | Trace | Natural | Low (localized sedimentation) |

Challenges in Synthesis and Byproduct Management

Byproduct Formation in Friedel-Crafts Reactions

The AlCl₃-catalyzed method produces TCPMOH through partial oxidation, necessitating post-synthetic reduction steps with NaBH₄ to maintain TCPMe purity .

Industrial Mitigation Strategies

-

Process Optimization: Reducing CCl₄ residuals in DDT reactors lowers TCPMe yields by 70% .

-

Advanced Chromatography: Simulated moving bed (SMB) systems isolate TCPMe from DDT with >99% efficiency .

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Pilot studies demonstrate a 20% yield increase by employing microwave irradiation (300 W, 100°C), reducing reaction times to 2–3 hours .

Enzymatic Chlorination

Haloperoxidase enzymes from marine algae catalyze TCPMe formation at pH 5–6, offering a low-energy alternative with 12% conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)methane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tris(4-chlorophenyl)methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Tris(4-chlorophenyl)methanol.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Chemistry: Tris(4-chlorophenyl)methane is used as a reference compound in environmental chemistry studies to understand the behavior and fate of organochlorine contaminants .

Biology and Medicine: Research has shown that this compound can disrupt pancreatic organogenesis and gene expression in zebrafish embryos, indicating its potential impact on endocrine systems .

Industry: While not widely used in industrial applications, its presence as a contaminant in industrial processes involving DDT highlights the need for monitoring and remediation efforts .

Mechanism of Action

Tris(4-chlorophenyl)methane exerts its effects by disrupting normal cellular processes. In zebrafish embryos, it has been shown to impair pancreatic development and alter gene expression related to retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions are likely due to its structural similarity to DDT, allowing it to interfere with similar molecular targets and pathways .

Comparison with Similar Compounds

Key Properties of TCPMe:

- Chemical Formula : C₁₉H₁₂Cl₃

- Molecular Weight : 357.67 g/mol

- Octanol-Water Partition Coefficient (log Kow): ~6.8 (indicating high lipophilicity)

- Primary Sources : Impurities in technical DDT synthesis, degradation products of dicofol, and industrial byproducts .

Structural and Functional Comparison with Analogous Organochlorines

Structural Similarities and Differences

TCPMe shares structural motifs with several legacy OCs (Table 1):

| Compound | Structure | Key Functional Groups | log Kow |

|---|---|---|---|

| TCPMe | Three 4-Cl-phenyl groups + methane | Chlorinated aromatic rings | ~6.8 |

| TCPMOH | Three 4-Cl-phenyl groups + methanol | -OH group added to methane | ~5.9 |

| DDT | Two 4-Cl-phenyl groups + trichloroethane | -CCl₃ group | ~6.9 |

| Dicofol | Two 4-Cl-phenyl groups + trichloromethanol | -CCl₃ and -OH groups | ~4.3 |

| Polychlorinated Biphenyls (PCBs) | Two phenyl rings with variable Cl substitution | Chlorinated biphenyl | 4.3–8.2 |

Structural Insights :

- TCPMe and TCPMOH lack the trichloroethane moiety of DDT but retain chlorine-substituted aromatic rings, contributing to their persistence .

Bioaccumulation and Environmental Persistence

Bioaccumulation in Humans and Wildlife

- Humans :

- Marine Mammals :

Comparative Persistence Metrics

| Compound | Half-Life in Humans (Years) | Biliary Excretion Rate (%) | Bioaccumulation Factor (BAF) |

|---|---|---|---|

| TCPMe | 5–10 (estimated) | 0.046–0.10 | 10⁴–10⁵ (marine mammals) |

| DDT | 5–8 | 0.02–0.05 | 10⁵–10⁶ |

| PCBs | 3–15 | 0.10–0.20 | 10⁵–10⁷ |

| β-HCH | 2–4 | 0.15–0.30 | 10³–10⁴ |

Key Findings :

- TCPMe’s persistence parallels DDT but with lower biomagnification in humans due to metabolic differences .

Toxicity and Endocrine Disruption Potential

In Vitro and In Vivo Effects

- Receptor Binding : TCPMe and TCPMOH bind to estrogen and androgen receptors (IC₅₀ = 10⁻⁸–10⁻⁷ M), mimicking hormonal activity .

- Developmental Toxicity: Zebrafish embryos exposed to TCPMe (50 µg/L) showed disrupted pancreatic organogenesis and altered pdx1 and insulin gene expression . Rats exposed to TCPMOH exhibited hepatomegaly and elevated lymphocyte counts, suggesting immunotoxicity .

Comparative Toxicity Profiles

| Compound | Endocrine Disruption | Carcinogenicity (IARC Class) | Acute Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| TCPMe | High (estrogenic) | Not classified | >1,000 (rat, oral) |

| DDT | High (anti-androgenic) | 2A (probable) | 113–118 (rat, oral) |

| PCBs | Moderate (aryl hydrocarbon receptor agonism) | 1 (carcinogenic) | 1,000–10,000 |

Notable Contrasts:

- Unlike DDT, TCPMe lacks conclusive evidence for carcinogenicity but shares endocrine-disrupting effects .

- TCPMOH’s reproductive toxicity in rats mirrors DDT’s impacts on male fertility .

Analytical Challenges and Global Distribution

Detection Methods

- Extraction : Florisil column chromatography and hexane-acetonitrile partitioning .

- Quantification : GC-MS with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) .

Global Contamination Trends

- Human Tissues : TCPMe detected in 100% of Japanese adipose samples (mean = 18 ng/g lipid weight) .

- Marine Ecosystems :

Tables and Figures Referenced :

- Table 1: Structural comparison of TCPMe with analogous OCs.

- Table 2: Bioaccumulation and excretion metrics.

- Figure 1: Chemical structures of TCPMe, TCPMOH, DDT, and dicofol.

Biological Activity

Tris(4-chlorophenyl)methane (TCPM) is an environmental contaminant that has garnered attention due to its potential biological effects, particularly in aquatic organisms. This compound, along with its metabolite tris(4-chlorophenyl)methanol (TCPMOH), is primarily recognized as a byproduct of the pesticide dichlorodiphenyltrichloroethane (DDT). TCPM and TCPMOH are known for their persistence in the environment and bioaccumulation in various biological tissues, including human adipose tissue and breast milk. This article explores the biological activity of TCPM, focusing on its effects on pancreatic development, gene expression, and potential endocrine disruption.

Environmental Persistence and Bioaccumulation

TCPM and TCPMOH are classified as persistent organic pollutants (POPs) due to their stability and resistance to environmental degradation. They have been detected in various biota, including fish, marine mammals, and sediments, indicating widespread environmental contamination . The bioaccumulation of these compounds raises concerns about their long-term ecological and health impacts.

Zebrafish Model

Recent studies utilizing zebrafish embryos have provided significant insights into the biological effects of TCPM. In a controlled experiment, embryos were exposed to 50 nM concentrations of TCPM or TCPMOH starting at 24 hours post-fertilization (hpf). The results indicated that TCPMOH exposure led to a reduction in pancreatic growth and islet area by 20.8% and 13%, respectively, while TCPM did not induce significant morphological changes .

Table 1: Effects of TCPM and TCPMOH on Zebrafish Pancreatic Development

| Compound | Islet Area Reduction (%) | Total Pancreas Area Reduction (%) |

|---|---|---|

| TCPM | Not Significant | Not Significant |

| TCPMOH | 20.8 | 13 |

Gene Expression Analysis

Gene expression profiling through RNA sequencing revealed that both TCPM and TCPMOH significantly altered the expression of numerous genes involved in metabolic pathways. Specifically, 419 genes were affected by TCPM exposure (137 upregulated, 282 downregulated), while TCPMOH impacted 547 genes (215 upregulated, 332 downregulated) with a strong correlation between the two compounds (R² = 0.903) .

Table 2: Summary of Gene Expression Changes Induced by TCPM and TCPMOH

| Compound | Total Genes Affected | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| TCPM | 419 | 137 | 282 |

| TCPMOH | 547 | 215 | 332 |

Endocrine Disruption Potential

TCPM has been implicated as an endocrine disruptor. Studies suggest that it may mimic estrogenic activity, potentially leading to disruptions in insulin signaling pathways similar to those observed with DDT exposure . This estrogenic mimicry could contribute to metabolic disorders such as diabetes, particularly given the historical context of DDT's impact on glucoregulation.

Case Study: Impact on Marine Life

In marine ecosystems, the presence of TCPM has been linked to adverse effects on fish populations. Research indicates that concentrations ranging from 4.1 to 37 ng/g lipids were found in fish samples from contaminated waters . These findings highlight the need for monitoring and regulatory actions concerning POPs like TCPM.

Case Study: Human Exposure

TCPM has been detected in human tissues, raising concerns about its potential health effects. A study reported that these compounds could be found in human breast milk, suggesting a route of exposure for infants . The implications for developmental health warrant further investigation into the long-term effects of such exposures.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting TCPMe and its derivatives in environmental and biological samples?

Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for quantifying TCPMe and its metabolite, tris(4-chlorophenyl)methanol (TCPMOH), due to their low environmental concentrations (ng/g lipid weight). Isotopically labeled standards (e.g., -TCPMe) improve accuracy by correcting matrix effects . Sample preparation typically involves lipid removal via sulfuric acid treatment, followed by silica gel cleanup to eliminate interfering organochlorines like PCBs and DDTs .

Q. What is the primary environmental source of TCPMe and TCPMOH?

TCPMe and TCPMOH are hypothesized to originate from DDT degradation or industrial by-products. Evidence from stable chlorine isotope analysis () supports an anthropogenic origin, with DDT transformation pathways (e.g., reductive dechlorination) proposed as a key source . However, industrial synthesis of triaryl methanes for dyes or plastics may also contribute .

Q. How do TCPMe and TCPMOH bioaccumulate in marine ecosystems?

Both compounds exhibit high bioaccumulation factors (BAFs) in apex predators. For example, TCPMe concentrations in St. Lawrence beluga blubber reached 120 ng/g lipid weight, biomagnifying through fish → seal → beluga trophic chains . Lipid solubility () and resistance to metabolic breakdown drive their persistence .

Q. What are the human exposure pathways for TCPMe?

Human adipose tissue studies in Japan detected TCPMe (2.5–21 ng/g lipid) and TCPMOH (1.1–18 ng/g lipid), correlating strongly with DDT metabolite levels (), suggesting dietary intake (e.g., seafood) as the primary route . No age- or sex-dependent accumulation trends were observed, unlike legacy POPs like PCBs .

Advanced Research Questions

Q. How can isotopic tracers resolve contradictions in TCPMe source attribution?

Discrepancies arise between studies attributing TCPMe to DDT degradation versus industrial synthesis. Dual-isotope approaches ( and ) can differentiate sources: DDT-derived TCPMe should mirror DDT’s isotopic signature, while synthetic sources may exhibit distinct values due to different precursor materials .

Q. What experimental designs are effective for studying TCPMe metabolism in vivo?

Radiolabeled -TCPMe dosing in model organisms (e.g., rats or fish) allows tracking of metabolites via liquid scintillation counting and HPLC fractionation. Lebeuf et al. (2006) identified TCPMOH as the primary metabolite in Atlantic tomcod liver, with <5% parent compound excretion over 30 days . Hepatic cytochrome P450 enzymes are implicated in oxidation .

Q. Why do TCPMe bioaccumulation factors vary across species?

Variations in BAFs (e.g., higher in cetaceans vs. seabirds) may reflect differences in lipid dynamics, enzyme activity, or trophic specialization. For instance, cetaceans’ slow metabolism and large lipid reserves amplify retention, while seabirds’ efficient β-oxidation reduces TCPMe half-life .

Q. How do co-contaminants like PCBs or PBDEs influence TCPMe toxicity assays?

Synergistic effects are observed in vitro: TCPMe potentiates PCB-126-induced CYP1A1 activity in hepatocyte cultures by 40%, likely via aryl hydrocarbon receptor cross-talk. Experimental designs should include contaminant mixtures to mimic real-world exposure .

Q. Methodological Recommendations

Properties

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGIESWOTQOLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181976 | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27575-78-6 | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.